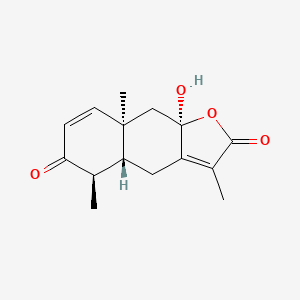![molecular formula C19H18ClN5O4 B12380552 (2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid](/img/structure/B12380552.png)
(2S)-2-({(2S)-3-(3'-chloro[1,1'-biphenyl]-4-yl)-1-oxo-1-[(1H-tetrazol-5-yl)amino]propan-2-yl}oxy)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
WM-662 is a small-molecule inhibitor that targets the interaction between WD40-repeat domain protein 5 (WDR5) and MYC, a transcription factor. This compound has shown potential in the research of cancer, aging, and neurodegenerative disorders due to its ability to disrupt the WDR5-MYC interaction, which is crucial for oncogenic processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of WM-662 involves a series of chemical reactions starting from commercially available precursors. The synthetic route typically includes steps such as amide bond formation, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of WM-662 would likely involve high-throughput synthesis techniques, including automated synthesis and purification processes. These methods ensure the scalability and reproducibility of the compound for large-scale research applications .
化学反応の分析
Types of Reactions
WM-662 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for optimizing these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of WM-662 may yield hydroxylated derivatives, while reduction may produce amine derivatives .
科学的研究の応用
WM-662 has a wide range of scientific research applications, including:
Cancer Research: By inhibiting the WDR5-MYC interaction, WM-662 can potentially induce the regression of malignant tumors.
Aging Research: The compound’s ability to modulate epigenetic factors makes it a valuable tool for studying aging processes.
Neurodegenerative Disorders: WM-662’s impact on protein interactions involved in neurodegeneration offers potential therapeutic insights.
Epigenetics: As a histone methyltransferase inhibitor, WM-662 is used to study epigenetic modifications and their role in gene expression.
作用機序
WM-662 exerts its effects by binding to the WDR5 protein, thereby preventing its interaction with MYC. This disruption inhibits the recruitment of MYC to chromatin, which is essential for the transcriptional activation of oncogenes. The molecular targets involved include the WDR5-binding motif and the histone methyltransferase recognition motif .
類似化合物との比較
Similar Compounds
Compound 1: Another WDR5-MYC interaction inhibitor with similar binding properties.
Compound 12: A known WDR5-binding molecule used in comparative studies.
Uniqueness of WM-662
WM-662 stands out due to its high specificity and potency in inhibiting the WDR5-MYC interaction, with an IC50 value of 18 μM. This makes it a valuable tool for targeted cancer therapies and other research applications .
特性
分子式 |
C19H18ClN5O4 |
|---|---|
分子量 |
415.8 g/mol |
IUPAC名 |
(2S)-2-[(2S)-3-[4-(3-chlorophenyl)phenyl]-1-oxo-1-(2H-tetrazol-5-ylamino)propan-2-yl]oxypropanoic acid |
InChI |
InChI=1S/C19H18ClN5O4/c1-11(18(27)28)29-16(17(26)21-19-22-24-25-23-19)9-12-5-7-13(8-6-12)14-3-2-4-15(20)10-14/h2-8,10-11,16H,9H2,1H3,(H,27,28)(H2,21,22,23,24,25,26)/t11-,16-/m0/s1 |
InChIキー |
YSQNVTHQOQFUOS-ZBEGNZNMSA-N |
異性体SMILES |
C[C@@H](C(=O)O)O[C@@H](CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |
正規SMILES |
CC(C(=O)O)OC(CC1=CC=C(C=C1)C2=CC(=CC=C2)Cl)C(=O)NC3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


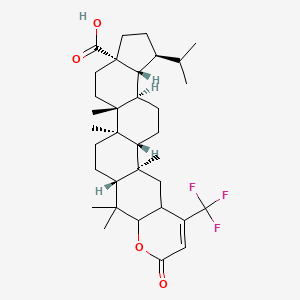
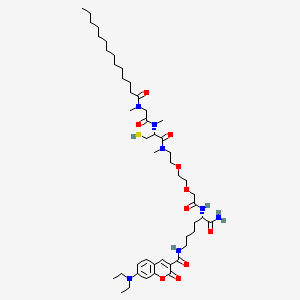
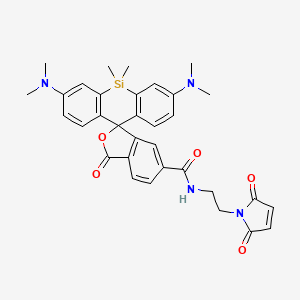
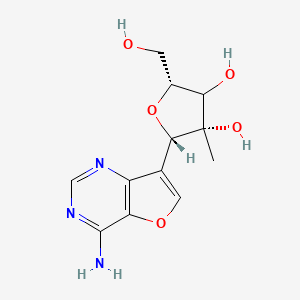
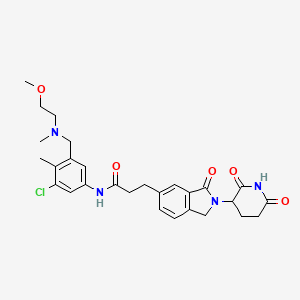
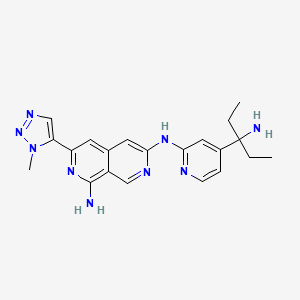
![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)
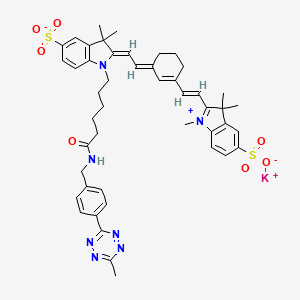
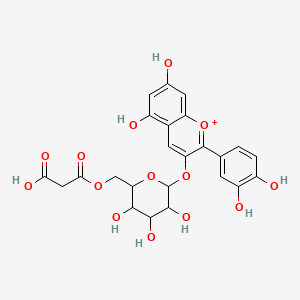
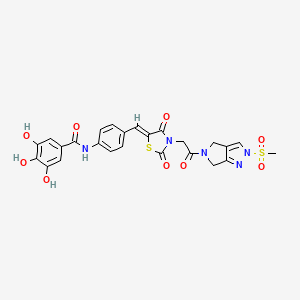
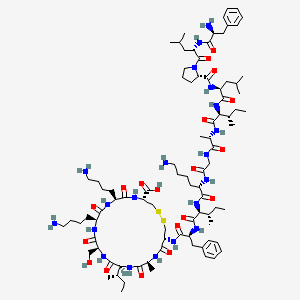
![(3aR,8bR)-5-[(3aR,8bR)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-8b-[(3aS,8bS)-5-[(3aR,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole](/img/structure/B12380533.png)
